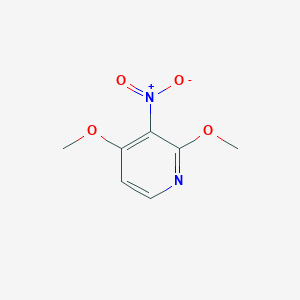![molecular formula C6H5N5O B13094739 [1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide CAS No. 27427-69-6](/img/structure/B13094739.png)
[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazole and pyridazine fused ring structure, which imparts distinct chemical and biological properties. It is often explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine-8-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like piperidine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted triazolo[4,3-b]pyridazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-b]pyridazine-8-carboxamide involves its interaction with specific molecular targets, such as bromodomains and protein kinases. The compound binds to the active sites of these proteins, inhibiting their activity and thereby modulating various cellular pathways. For example, its inhibition of BRD4 bromodomains can disrupt the reading of acetylated lysine residues on histones, affecting gene expression and potentially leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Similar in structure but differs in the position of the nitrogen atoms within the ring.
[1,2,3]Triazolo[4,5-b]pyridazine: Another triazole-pyridazine fused compound with different biological activities.
Uniqueness
[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide is unique due to its specific binding affinity to bromodomains and protein kinases, making it a promising candidate for targeted therapies. Its distinct structure allows for selective inhibition of molecular targets, which can be advantageous in developing drugs with fewer side effects .
Properties
CAS No. |
27427-69-6 |
|---|---|
Molecular Formula |
C6H5N5O |
Molecular Weight |
163.14 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazine-8-carboxamide |
InChI |
InChI=1S/C6H5N5O/c7-5(12)4-1-2-9-11-3-8-10-6(4)11/h1-3H,(H2,7,12) |
InChI Key |
HVGJDAQXCKZOEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2N=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13094665.png)
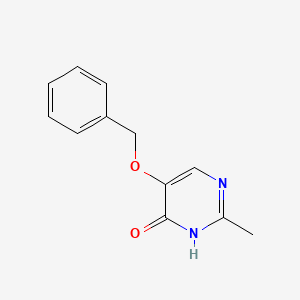
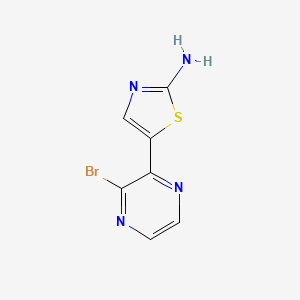
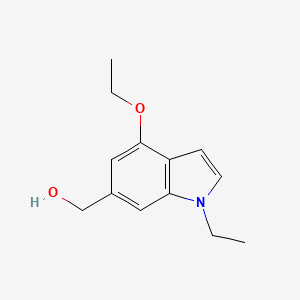
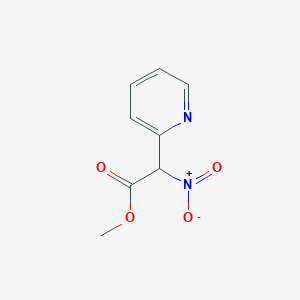
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4-(methylphenylamino)-](/img/structure/B13094712.png)
![2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13094719.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoic acid](/img/structure/B13094721.png)
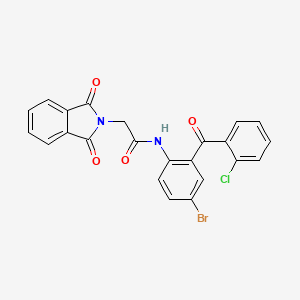
![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)
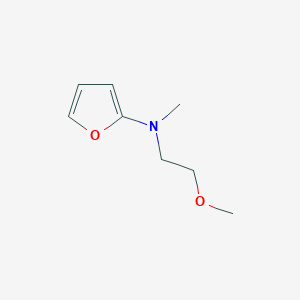
![N-methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13094752.png)
